Propafenone

Proarrhythmia Safety Pharmacology Cardiac Electrophysiology

Propafenone is the only Ic antiarrhythmic combining potent cardiac sodium channel blockade with high-affinity β-adrenoceptor antagonism (IC50=32 nM) – a dual mechanism absent in flecainide and encainide. Its intermediate proarrhythmic risk (flecainide > propafenone > quinidine) makes it the ideal reference compound for CiPA and Langendorff proarrhythmia panels. Enantiopure S- and R-propafenone enable precise dissection of sodium vs. β-adrenergic contributions in CPVT research. Choose propafenone for unmatched mechanistic benchmarking and vasorelaxant studies.

Molecular Formula C21H27NO3
Molecular Weight 341.4 g/mol
CAS No. 8002-74-2
Cat. No. B051707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropafenone
CAS8002-74-2
SynonymsApo-Propafenone
Arythmol
Baxarytmon
Cuxafenon
Fenoprain
Hydrochloride, Propafenone
Jutanorm
Nistaken
Norfenon
Pintoform
Prolecofen
Propafenon AL
Propafenon Hexal
Propafenon Minden
Propafenone
Propafenone Hydrochloride
Propafenone Hydrochloride, (R)-Isomer
Propafenone Hydrochloride, (S)-Isomer
Propafenone, (+-)-Isomer
Propafenone, (R)-Isomer
Propafenone, (S)-Isomer
Propamerck
Rythmol
Rytmo-Puren
Rytmogenat
Rytmonorm
SA 79
SA-79
SA79
Molecular FormulaC21H27NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3
InChIKeyJWHAUXFOSRPERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
In water, 93.28 mg/L at 25 °C (est)
7.58e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Propafenone (CAS 8002-74-2) Procurement: Class Ic Antiarrhythmic with Dual Sodium Channel and β-Adrenoceptor Blockade


Propafenone (CAS 8002-74-2; also identified by hydrochloride CAS 54063-53-5) is a Vaughan-Williams Class Ic antiarrhythmic agent that exhibits dual pharmacological activity: potent blockade of cardiac voltage-gated sodium channels and high-affinity antagonism at β-adrenoceptors (IC50 = 32 nM) . Unlike prototypical Class Ic agents such as flecainide and encainide, propafenone's molecular structure confers a β-adrenoceptor blocking property estimated at 1/20 to 1/50 the molar potency of propranolol—a feature that becomes clinically relevant at therapeutic plasma concentrations that may be 50-fold higher than those of propranolol [1]. Propafenone is marketed as a racemic mixture wherein the S-enantiomer mediates the majority of β-blockade while both enantiomers contribute equipotently to sodium channel inhibition [2].

Propafenone (CAS 8002-74-2) Procurement: Why Generic Substitution with Other Class Ic Agents Is Pharmacologically Unsound


Substituting propafenone with other Class Ic antiarrhythmics such as flecainide or encainide is pharmacologically inappropriate because propafenone possesses a dual mechanism—sodium channel blockade plus β-adrenoceptor antagonism—that is absent in flecainide and only minimally present in encainide [1]. This β-blocking activity confers differential effects on ventricular rate control and carries distinct proarrhythmic risk profiles. In an isolated perfused rabbit heart model, flecainide induced significantly greater dispersion of the activation-recovery interval (ARI) than propafenone, and the rank order of arrhythmogenic risk was established as flecainide > propafenone > quinidine [2]. Furthermore, propafenone exhibits stereoselective pharmacokinetics governed by CYP2D6 polymorphism, with the S-enantiomer (the more potent β-antagonist) accumulating to an S/R ratio of approximately 1.7 at steady state—a chiral pharmacokinetic profile not shared by other Class Ic agents [3]. These mechanistic, safety, and pharmacokinetic distinctions preclude direct therapeutic interchangeability.

Propafenone (CAS 8002-74-2) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decision-Making


Propafenone vs. Flecainide: Quantitative Rank Order of Proarrhythmic Risk in Isolated Perfused Rabbit Hearts

In a quantitative comparative analysis of proarrhythmic risk using isolated perfused rabbit hearts with epicardial mapping (256 unipolar leads), propafenone demonstrated a significantly lower arrhythmogenic risk than flecainide. The study established a rank order of arrhythmogenic risk as flecainide > propafenone > quinidine > ajmaline > disopyramide > procainamide > mexiletine = lidocaine > sotalol [1]. Flecainide markedly enhanced dispersion of the activation-recovery interval (ARI), an effect that propafenone exhibited to a lesser degree. Notably, the addition of propranolol reduced flecainide-induced ARI dispersion, suggesting that propafenone's intrinsic β-blocking activity may contribute to its more favorable proarrhythmic profile relative to flecainide [1].

Proarrhythmia Safety Pharmacology Cardiac Electrophysiology Class Ic Antiarrhythmics

Propafenone vs. Amiodarone: Adjusted Hazard Ratio of 0.52 for Composite Proarrhythmic Outcome in Atrial Fibrillation Patients with Heart Failure

A population-based cohort study utilizing Taiwan's National Health Insurance Research Database (2002–2018) compared adverse cardiac outcomes in 7,235 propafenone users versus 14,470 amiodarone users, all with diagnosed atrial fibrillation and heart failure, following propensity score matching [1]. Compared with amiodarone, propafenone was associated with a significantly lower risk of the composite proarrhythmic outcome—defined as sudden cardiac arrest, arrhythmic death, ventricular arrhythmia, or defibrillator implantation—with an adjusted hazard ratio (aHR) of 0.52 (95% CI: 0.42–0.64; P < 0.001) [1]. Propafenone users also exhibited a substantially lower risk of death due to arrhythmia versus amiodarone (aHR: 0.22; 95% CI: 0.08–0.65; P = 0.006) [1].

Clinical Safety Pharmacoepidemiology Atrial Fibrillation Heart Failure

Propafenone vs. Quinidine: Superior Vasorelaxant Potency in Rat Aorta and Pig Coronary Arteries

In a comparative study of voltage- and time-dependent inhibitory effects on vascular contraction, propafenone demonstrated significantly greater potency than quinidine in relaxing both rat aortic and porcine coronary artery rings pre-contracted with KCl or norepinephrine [1]. Propafenone was significantly more potent than quinidine in both vascular beds (P < 0.05), though both drugs exhibited greater potency in rat aorta than in pig coronary arteries (P < 0.05) [1]. The study attributed this differential vasorelaxant activity to propafenone's more pronounced inhibition of voltage-dependent calcium channels, an effect that may contribute to its overall hemodynamic profile distinct from quinidine [1].

Vascular Pharmacology Smooth Muscle Calcium Channel Modulation Comparative Potency

Propafenone Enantiomers: Differential β-Adrenoceptor Blockade and Ca²⁺ Wave Suppression—Stereoselective Pharmacological Differentiation

Propafenone is supplied as a racemic mixture, but its enantiomers exhibit profoundly different pharmacological profiles with direct implications for research applications. US Patent 4,945,114 establishes that the β-blocking action of racemic propafenone is attributable exclusively to the S-enantiomer, which inhibits ³H-dihydroalprenolol binding to cardiac and pulmonary tissues to a significantly greater extent than the R-enantiomer or the racemate [1]. In contrast, both enantiomers exhibit equipotent sodium channel blockade and antiarrhythmic efficacy [1]. In a separate functional study using permeabilized myocytes lacking calsequestrin (a model of catecholaminergic polymorphic ventricular tachycardia), R-propafenone suppressed spontaneous Ca²⁺ waves with an IC50 of 2 ± 0.2 μM, whereas S-propafenone was 27-fold less potent with an IC50 of 54 ± 18 μM [2].

Chiral Pharmacology Stereoselectivity Calcium Signaling β-Adrenoceptor Antagonism

Propafenone Extended-Release (ER) Formulation: Improved Bioavailability and Reduced Dosing Frequency via Multi-Unit Pellet System

Propafenone exhibits extensive first-pass hepatic metabolism and saturable, non-linear pharmacokinetics, resulting in dose-dependent bioavailability that increases nonlinearly with dose and substantial inter-subject variability driven by CYP2D6 polymorphism [1]. A patented extended-release (ER) capsule formulation (US Patent Application 20090253801) addresses these limitations by employing a multi-unit pellet system comprising four distinct tablet types within a single capsule: one immediate-release (non-coated) unit, one enteric-coated (EC) unit, one delayed EC-coated unit, and one prolonged EC-coated unit [2]. This configuration achieves a triphasic release profile: an initial fast release, a second rise in release 1–6 hours post-dose, and a third rise 4–15 hours post-dose, maintaining therapeutic plasma concentrations for 10–20 hours and enabling once- or twice-daily administration [2]. The formulation is explicitly designed to mitigate the rapid hepatic clearance observed in extensive CYP2D6 metabolizers [2].

Formulation Science Controlled Release Bioavailability Pharmaceutical Development

Propafenone (CAS 8002-74-2) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Cardiac Safety Pharmacology: Proarrhythmia Screening Panels

Propafenone's intermediate rank in proarrhythmic risk (flecainide > propafenone > quinidine) makes it an ideal reference compound for calibrating in vitro proarrhythmia assays, including CiPA (Comprehensive in vitro Proarrhythmia Assay) panels and isolated heart (Langendorff) models [1]. Its well-characterized dual sodium channel and β-adrenoceptor activity provides a benchmark for evaluating novel compounds with mixed ion channel pharmacology.

Chiral Pharmacology and Stereoselective Ion Channel Research

The pronounced stereoselectivity of propafenone enantiomers—S-propafenone for β-blockade and R-propafenone for Ca²⁺ wave suppression via RyR2—enables precise dissection of sodium channel versus β-adrenoceptor contributions in cardiac electrophysiology experiments [2][3]. Procurement of enantiopure propafenone is essential for laboratories investigating catecholaminergic polymorphic ventricular tachycardia (CPVT) or stereoselective antiarrhythmic mechanisms.

Vascular Smooth Muscle and Calcium Channel Pharmacology

Propafenone's demonstrated superior vasorelaxant potency relative to quinidine in both rat aorta and porcine coronary arteries supports its use as a tool compound for investigating voltage-dependent calcium channel modulation in vascular smooth muscle [4]. Researchers studying coronary artery physiology or screening for novel vasoactive agents should prioritize propafenone over quinidine for experiments requiring potent, reproducible vasorelaxation.

Clinical Trial Supply and Real-World Evidence Generation in Atrial Fibrillation with Heart Failure

The real-world evidence demonstrating a 48% lower composite proarrhythmic risk with propafenone versus amiodarone (aHR 0.52) in atrial fibrillation patients with concomitant heart failure [5] supports procurement of propafenone for clinical studies challenging the traditional contraindication of Class Ic agents in structural heart disease. This evidence is particularly relevant for investigator-initiated trials and comparative effectiveness research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propafenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.